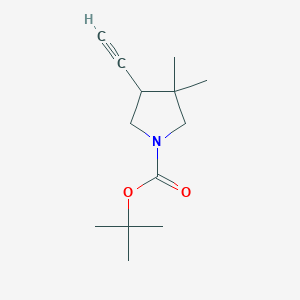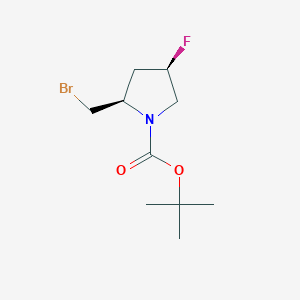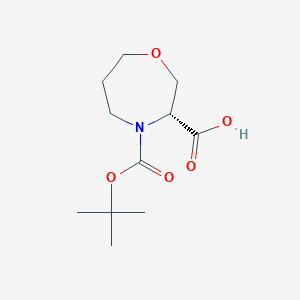
2,3-Dibromo-1,4-diiodobenzene
Vue d'ensemble
Description
2,3-Dibromo-1,4-diiodobenzene is a useful research compound. Its molecular formula is C6H2Br2I2 and its molecular weight is 487.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Organic Transformations
2,3-Dibromo-1,4-diiodobenzene serves as a valuable intermediate in various organic syntheses. It plays a crucial role in reactions based on the intermediate formation of benzynes, a reactive class of aromatic compounds. This compound is used in sequences involving regioselective bromination, ortho-metalation, and halogen/metal permutations, demonstrating its versatility in organic chemistry (Diemer, Leroux, & Colobert, 2011).
Crystal Structure Analysis
The crystal structures of diiodobenzene isomers, including this compound, have been studied through x-ray diffraction. These studies help understand the molecular arrangements and interactions in these compounds, providing insights into their physical and chemical properties (Hendricks, Maxwell, Mosley, & Jefferson, 1933).
Polymer Synthesis
This compound is instrumental in the synthesis of high molecular weight amphiphilic polyphenylenes via Suzuki polycondensation, showcasing its utility in polymer chemistry. Its application in creating polymers with varying properties and structures highlights its significance in material science (Kandre, Kutzner, Schlaad, & Schlüter, 2005).
Metallation Reactions
This compound is also used in regiospecific metalation reactions. These reactions are crucial for producing various organic compounds and intermediates, demonstrating the compound's importance in synthetic organic chemistry (Luliński & Serwatowski, 2003).
Advanced Spectroscopy and Photodissociation Studies
This compound has been studied in the context of femtosecond photodissociation dynamics, providing insights into its behavior under specific conditions. Such studies are vital for understanding its reactions under various environmental conditions and can have implications in fields like photochemistry (Stankus et al., 2016).
Propriétés
IUPAC Name |
2,3-dibromo-1,4-diiodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2I2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSIEYLGCNAOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1I)Br)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8222295.png)

![[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid](/img/structure/B8222301.png)

![Tert-butyl 5,6,8,9-tetrahydro-7H-pyrrolo[2,3-B:5,4-C']dipyridine-7-carboxylate](/img/structure/B8222310.png)

![5-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B8222331.png)




![7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B8222383.png)